molecular formula C6H2Cl3N3 B1393595 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-28-6

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1393595
M. Wt: 222.5 g/mol
InChI Key: YUKWSCQSOXCSES-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl3N3 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine consists of a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines, including 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .


Physical And Chemical Properties Analysis

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .

Scientific Research Applications

Large-Scale Synthesis

Pyrrolo[2,3-d]pyrimidines, closely related to 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been extensively studied for their pharmaceutical activity. A notable advancement is the large-scale synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, achieved through efficient methods like the Dakin−West reaction and Dimroth rearrangement. This synthesis is remarkable for its ecological and economical benefits, avoiding extensive waste treatment and requiring no special equipment (Fischer & Misun, 2001).

Synthesis of Tricyclic Purine Analogues

The synthesis of tricyclic ring systems, such as purine analogues with degenerate hydrogen-bonding potential, has involved the creation of various novel pyrrolo[2,3-d]pyrimidine derivatives. These efforts have contributed significantly to developing potential precursors for further chemical reactions and pharmaceutical applications (Williams & Brown, 1995).

Development of Antibacterial Agents

The synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from pyrrolo[2,3-d]pyrimidines has been explored for potential antibacterial applications. This research highlights the versatility of pyrrolo[2,3-d]pyrimidines in creating novel compounds with possible biological activities (Dave & Shah, 2002).

Optical Property Tuning in Chromophores

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been used to create chromophores with tunable optical properties. These chromophores exhibit intramolecular charge transfer character, influencing their fluorescence quantum yield and potential applications in material sciences (Bucevičius et al., 2015).

Modular Synthesis Approach

A modular approach to synthesize various diaminopyrrolo[2,3-d]pyrimidines and triaminopyrrolo[2,3-d]pyrimidines, starting from chloro-halopyrrolo[2,3-d]pyrimidines, demonstrates the versatility and efficiency of methods in creating these compounds. This synthesis is crucial for exploring the diverse applications of pyrrolo[2,3-d]pyrimidines in pharmaceutical research (Voronkov et al., 2006).

Antifolate Design and Synthesis

The design and synthesis of classical and nonclassical antifolates from 5-ethyl-7H-pyrrolo[2,3-d]pyrimidines showcase the potential of pyrrolo[2,3-d]pyrimidines in creating antitumor agents and DHFR inhibitors. This application is significant in medicinal chemistry, especially in the context of treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Safety And Hazards

The safety information available indicates that 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine has several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

Pyrrolo[2,3-d]pyrimidines, including 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have shown a wide range of biological potential, indicating their value for medical applications . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWSCQSOXCSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680955
Record name 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1053228-28-6
Record name 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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